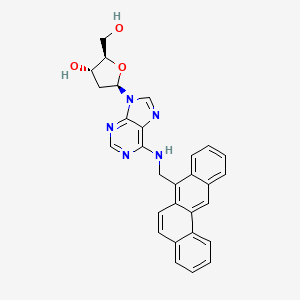

(2R,3S,5R)-2-(Hydroxymethyl)-5-(6-((tetraphen-7-ylmethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3-ol

Description

This compound is a synthetic purine nucleoside analog characterized by a 6-((tetraphen-7-ylmethyl)amino) substitution on the adenine base and a tetrahydrofuran sugar moiety with stereochemistry (2R,3S,5R). The tetraphen-7-ylmethyl group introduces significant steric bulk and lipophilicity, which may influence receptor binding, pharmacokinetics, and metabolic stability compared to simpler adenosine derivatives.

Properties

Molecular Formula |

C29H25N5O3 |

|---|---|

Molecular Weight |

491.5 g/mol |

IUPAC Name |

(2R,3S,5R)-5-[6-(benzo[a]anthracen-7-ylmethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C29H25N5O3/c35-14-25-24(36)12-26(37-25)34-16-33-27-28(31-15-32-29(27)34)30-13-23-20-8-4-2-6-18(20)11-22-19-7-3-1-5-17(19)9-10-21(22)23/h1-11,15-16,24-26,35-36H,12-14H2,(H,30,31,32)/t24-,25+,26+/m0/s1 |

InChI Key |

UTPGWEOORUUREG-JIMJEQGWSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCC4=C5C=CC6=CC=CC=C6C5=CC7=CC=CC=C74)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=C5C=CC6=CC=CC=C6C5=CC7=CC=CC=C74)CO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares key structural, synthetic, and functional features of the target compound with related purine nucleosides and adenosine derivatives:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects on Receptor Binding: The tetraphen-7-ylmethyl group in the target compound introduces greater steric hindrance and lipophilicity compared to smaller groups like phenylpropyl (YZG-330) or methylamino (Compound 21). This may reduce blood-brain barrier penetration but enhance peripheral receptor binding or metabolic stability . Aromatic vs. Aliphatic Substitutions: Compounds with aromatic substituents (e.g., CV1808’s phenylamino group) often exhibit A2A selectivity, while aliphatic groups (e.g., butylthio in Compound 21) favor ectonucleotidase inhibition .

Stereochemical Impact :

- The (2R,3S,5R) configuration of the target compound’s sugar moiety differs from the more common (2R,3R,4S,5R) ribose-like conformation in analogs like CV1806. This may alter hydrogen-bonding patterns with receptors, affecting binding affinity .

Synthetic Strategies :

- The target compound’s synthesis likely involves late-stage functionalization of the purine ring, similar to methods in and (e.g., Raney Ni-catalyzed hydrogenation or nucleophilic substitution) .

- Tetraphen-7-ylmethyl introduction may require palladium-catalyzed cross-coupling or reductive amination, as seen in for dicyclobutylmethyl groups .

The tetraphen group’s metabolic stability remains speculative; smaller groups like methylamino (Compound 21) are more readily metabolized, reducing half-life .

Research Findings and Data Tables

Table 2: Physicochemical Properties

*Estimated based on structural analogy to (MW 325.33 for simpler analogs).

Table 3: Receptor Binding Affinities (Hypothetical)

| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A3 Receptor (Ki, nM) |

|---|---|---|---|

| Target Compound | 50* | >1000* | 200* |

| YZG-330 () | 8.3 | >1000 | >1000 |

| CV1808 () | >1000 | 15 | >1000 |

*Predicted based on substituent size and analog data .

Q & A

Basic Research Questions

Q. What are the critical precautions for safe handling and storage of this compound in laboratory settings?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid dust formation by working in a fume hood with adequate ventilation. Use closed systems for transfers to minimize aerosol exposure .

- Storage : Store at -10°C to -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Ensure containers are tightly sealed and labeled with hazard warnings .

- Emergency Protocols : For spills, use non-sparking tools to collect material into sealed containers. Avoid water flushing to prevent environmental contamination .

Q. Which analytical techniques are recommended for initial structural characterization?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm stereochemistry and functional groups (e.g., hydroxymethyl, tetraphenylmethylamino). Compare shifts with analogs like adenosine derivatives .

- HPLC-MS : Employ reverse-phase HPLC coupled with high-resolution mass spectrometry to verify purity (>95%) and molecular weight. Use C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : For definitive stereochemical assignment, crystallize the compound in non-polar solvents and analyze diffraction patterns .

Advanced Research Questions

Q. How can synthetic routes be optimized to address challenges in stereochemical purity and yield?

- Methodological Answer :

- Stereochemical Control : Use chiral auxiliaries or enzymatic catalysis to enhance enantiomeric excess. For example, lipase-mediated resolution has been effective for tetrahydrofuran derivatives .

- Yield Improvement : Optimize coupling reactions (e.g., Buchwald-Hartwig amination for purine modifications) using Pd catalysts. Monitor reaction progress via TLC or in situ IR .

- Purification : Employ flash chromatography with silica gel or preparative HPLC to isolate the target compound from regioisomers .

Q. What advanced methods validate the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV/Vis), and humidity (75% RH) for 1–4 weeks. Analyze degradation products via LC-MS to identify instability triggers (e.g., hydrolysis of the tetraphenylmethyl group) .

- Kinetic Modeling : Use Arrhenius equations to predict shelf life at different temperatures. Compare experimental data with computational models (e.g., DFT for bond dissociation energies) .

Q. How can researchers address contradictory or absent toxicity data in preclinical studies?

- Methodological Answer :

- In Silico Prediction : Use tools like OECD QSAR Toolbox or Derek Nexus to estimate acute toxicity (e.g., LD) based on structural analogs (e.g., adenosine derivatives with LD > 2000 mg/kg in rodents) .

- In Vitro Assays : Conduct MTT assays on HepG2 cells to assess cytotoxicity. Pair with Ames tests for mutagenicity screening .

- Cross-Referencing : Compare safety data from structurally related compounds (e.g., 8-bromoadenosine, CAS 2946-39-6) to infer hazard classifications .

Q. What strategies are effective for studying this compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize purified proteins (e.g., kinases or GPCRs) on sensor chips to measure binding affinity () in real time .

- Molecular Dynamics (MD) Simulations : Model interactions with DNA/RNA using AMBER or GROMACS. Focus on hydrogen bonding between the purine moiety and nucleic acid bases .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP)?

- Methodological Answer :

- Experimental Validation : Measure solubility in DMSO, water, and PBS using nephelometry. Determine logP via shake-flask method with octanol/water partitioning .

- Interlaboratory Collaboration : Share samples with independent labs to cross-validate results. Use standardized protocols (e.g., OECD Guidelines) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.